molecular formula C6H14ClNO2 B13467278 methyl (2R)-2-(methylamino)butanoate hydrochloride CAS No. 136121-09-0

methyl (2R)-2-(methylamino)butanoate hydrochloride

Cat. No.: B13467278
CAS No.: 136121-09-0
M. Wt: 167.63 g/mol
InChI Key: ASOJIUMAOMSETO-NUBCRITNSA-N
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Description

Methyl (2R)-2-(methylamino)butanoate hydrochloride is a chiral amino ester derivative characterized by a methyl ester group, a methyl-substituted amino group at the C2 position, and an (R)-configured stereocenter. It serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological and metabolic disorders.

Properties

CAS No.

136121-09-0

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

methyl (2R)-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-4-5(7-2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1

InChI Key

ASOJIUMAOMSETO-NUBCRITNSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)NC.Cl

Canonical SMILES

CCC(C(=O)OC)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2R)-2-(methylamino)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: (2R)-2-(methylamino)butanoic acid

    Reduction: (2R)-2-(methylamino)butanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl (2R)-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: Likely $ \text{C}6\text{H}{14}\text{ClNO}_2 $ (inferred from analogous structures in and ).
  • Synthesis : Prepared via selective deprotection of tert-butoxycarbonyl (Boc) groups using hydrochloric acid in dioxane, as demonstrated in . The reaction yields the hydrochloride salt in quantitative yields (100% reported).
  • Analytical Data: 1H-NMR (DMSO-D6): δ 9.00 (1H, brs, NH), 3.89–3.86 (1H, m, CH), 3.79 (3H, s, OCH3), 2.54 (3H, s, NCH3), 1.02 (9H, s, C(CH3)3) . LCMS: Not explicitly reported for this compound, but structurally similar derivatives show m/z values in the range of 160–200 [M+H]+ (e.g., ).

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between methyl (2R)-2-(methylamino)butanoate hydrochloride and related amino esters:

Compound Name Molecular Formula Key Structural Features Synthesis Highlights Analytical Data Reference
This compound Likely $ \text{C}6\text{H}{14}\text{ClNO}_2 $ (R)-configuration, methyl ester, methylamino group Boc deprotection with HCl/dioxane; 100% yield 1H-NMR: δ 9.00 (NH), 3.79 (OCH3)
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate $ \text{C}{10}\text{H}{17}\text{F}3\text{NO}2 $ (S)-configuration, trifluoroethylamino, dimethyl substituents SN2 reaction with trifluoroethyl triflate; purified via C18 chromatography HPLC retention time: 1.18 min (SMD-TFA05)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride $ \text{C}7\text{H}{14}\text{ClNO}_2 $ Cyclobutane ring, methylamino group Alkylation of cyclobutanecarboxylic acid with methyl iodide; 100% yield LCMS: m/z 160 [M+H]+; HPLC retention time: 1.18 min
Ethyl 2-amino-2-ethylbutanoate hydrochloride $ \text{C}8\text{H}{18}\text{ClNO}_2 $ Ethyl ester, ethyl substituent on amino group Not explicitly detailed; likely via esterification and alkylation Molecular weight: 195.69
(R)-Methyl 2-amino-2-methylbutanoate hydrochloride $ \text{C}6\text{H}{14}\text{ClNO}_2 $ (R)-configuration, geminal methyl and amino groups Synthesis via tert-butyl ester deprotection; commercial availability (CAS 118725-00-1) Molecular weight: 167.63

Key Observations:

Stereochemical Impact : The (R)-configuration in the target compound distinguishes it from (S)-isomers (e.g., ), which may exhibit divergent biological activities.

Substituent Effects: Trifluoroethylamino Group (): Enhances metabolic stability and lipophilicity compared to methylamino groups. Ethyl Ester vs. Methyl Ester (): Ethyl esters generally exhibit slower hydrolysis rates, affecting bioavailability.

Synthetic Efficiency : The target compound’s synthesis achieves 100% yield (), outperforming multi-step routes for cyclobutane derivatives ().

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